molecular formula C17H14ClN3O4S B5371549 (2E)-3-(4-chlorophenyl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide

Cat. No.: B5371549
M. Wt: 391.8 g/mol
InChI Key: CVMKQOYGHRLUDN-RUDMXATFSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxy-nitrophenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 2-methoxy-4-nitroaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction and conditions employed.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage. Additionally, its interaction with cellular receptors may trigger signaling cascades that result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-3-(4-chlorophenyl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c1-25-15-10-13(21(23)24)7-8-14(15)19-17(26)20-16(22)9-4-11-2-5-12(18)6-3-11/h2-10H,1H3,(H2,19,20,22,26)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMKQOYGHRLUDN-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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